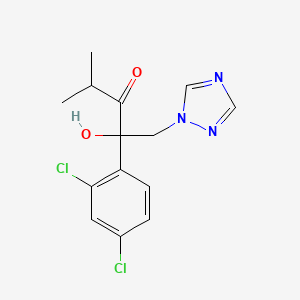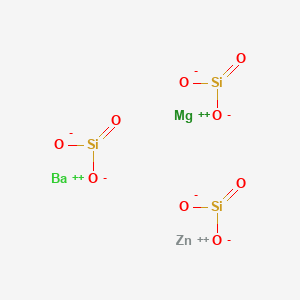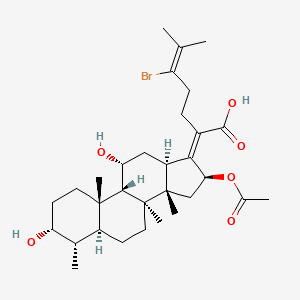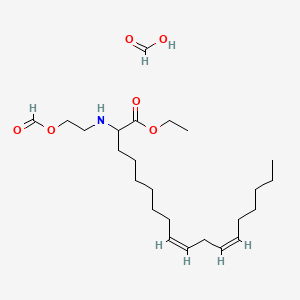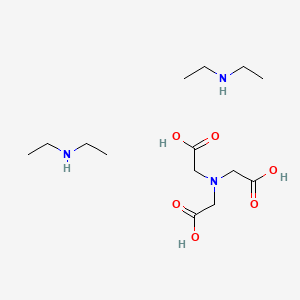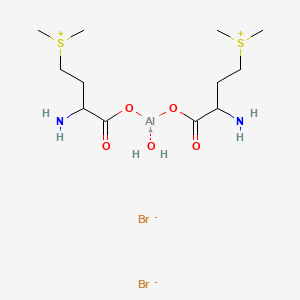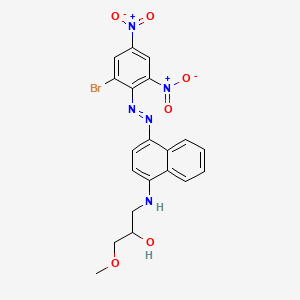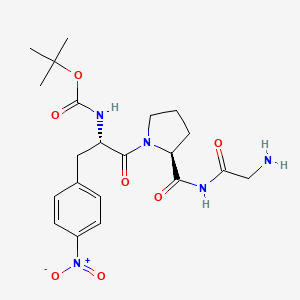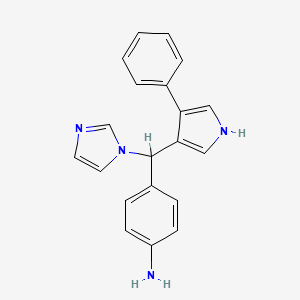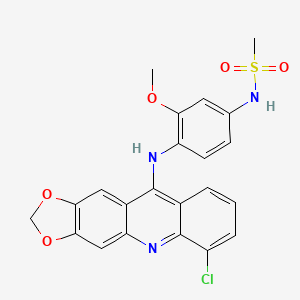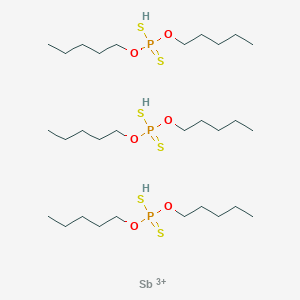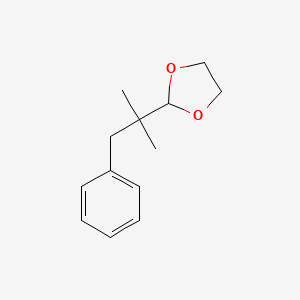
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:
Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.
Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation units.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
Wirkmechanismus
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.
Cedryl Acetate: An ester derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
84752-98-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3 |
InChI-Schlüssel |
SOHGRNINRQNKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C13CC(C2(C)C)C(CC3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


